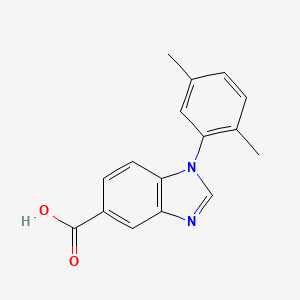

1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Description

Introduction

Classification and Position within Heterocyclic Chemistry

1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid belongs to the benzimidazole class of heterocyclic compounds, which represents a fundamental category within nitrogen-containing aromatic systems. Benzimidazoles are characterized as bicyclic compounds formed through the fusion of benzene and imidazole rings, creating a stable heterocyclic framework that serves as the foundation for numerous chemical and pharmaceutical applications. The compound specifically falls within the subclass of substituted benzimidazole carboxylic acids, which are distinguished by the presence of both aromatic substituents and carboxyl functional groups attached to the benzimidazole core structure.

Within the broader context of heterocyclic chemistry, benzimidazoles occupy a privileged position due to their occurrence in natural products and their extensive utility in medicinal chemistry. These compounds are classified as electron-rich aromatic systems, possessing both acidic and basic properties due to the presence of nitrogen atoms within the imidazole portion of the molecule. The specific compound under investigation represents an advanced derivative where additional structural complexity is introduced through the incorporation of a dimethyl-substituted phenyl ring at the nitrogen-1 position and a carboxylic acid group at the carbon-5 position of the benzimidazole framework.

The heterocyclic nature of this compound places it among the most structurally diverse and chemically versatile classes of organic molecules. Benzimidazole derivatives have demonstrated remarkable stability under various chemical conditions, with the fused ring system capable of withstanding extreme temperatures and acidic or basic environments. This stability, combined with the electronic properties imparted by the nitrogen heteroatoms, makes benzimidazole carboxylic acids particularly valuable for synthetic chemistry applications and molecular design strategies.

Historical Development of Benzimidazole Carboxylic Acids

The historical development of benzimidazole carboxylic acids traces back to the foundational work on benzimidazole synthesis, which was first achieved by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide. This pioneering synthesis established the basic methodology for creating benzimidazole frameworks and laid the groundwork for subsequent developments in functionalized derivatives. The early work of Ladenberg and Wundt in the 1870s further contributed to the understanding of benzimidazole chemistry and its potential for structural modification.

The evolution toward carboxylic acid-functionalized benzimidazoles gained momentum during the mid-20th century, particularly following the recognition that benzimidazole nuclei could serve as stable platforms for drug development during vitamin B12 research. This discovery highlighted the importance of benzimidazole derivatives in biological systems and stimulated interest in creating more complex functionalized variants. The development of synthetic methodologies for introducing carboxylic acid groups into benzimidazole structures represented a significant advancement in heterocyclic chemistry, enabling the creation of compounds with enhanced chemical reactivity and potential applications.

Modern synthetic approaches to benzimidazole carboxylic acids have evolved considerably from the early methodologies, with contemporary research focusing on one-pot synthesis strategies and improved reaction conditions. Recent developments have demonstrated the feasibility of synthesizing complex benzimidazole derivatives through heterocyclization reactions involving substituted anilines and aldehydes, followed by functional group transformations to introduce carboxylic acid moieties. These advances have made it possible to access structurally diverse benzimidazole carboxylic acids, including compounds with specific substitution patterns such as the dimethylphenyl derivative under investigation.

The pharmaceutical industry's recognition of benzimidazole derivatives' therapeutic potential has further driven the development of carboxylic acid-functionalized variants. The success of benzimidazole-based drugs in treating various medical conditions has encouraged continued research into new derivatives with improved properties and expanded applications. This historical progression from basic benzimidazole synthesis to the development of sophisticated carboxylic acid derivatives reflects the ongoing evolution of heterocyclic chemistry and its applications in modern chemical research.

Chemical Identity and Nomenclature

IUPAC and Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows systematic rules for naming complex heterocyclic structures with multiple substituents. The official IUPAC name is this compound, which systematically describes the structural components and their positions within the molecule. This nomenclature system begins with the benzimidazole core, designated as 1H-1,3-benzodiazole, indicating the presence of two nitrogen atoms at positions 1 and 3 of the fused ring system.

The systematic naming convention incorporates the phenyl substituent at position 1 of the benzimidazole ring, specifically identifying it as a 2,5-dimethylphenyl group to denote the positions of the methyl substituents on the phenyl ring. The carboxylic acid functional group is located at position 5 of the benzimidazole framework, as indicated by the -5-carboxylic acid suffix in the complete name. Alternative systematic names found in chemical databases include variations such as 1-(2,5-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxylic acid and 1-(2,5-dimethylphenyl)benzimidazole-5-carboxylic acid.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-3-4-11(2)15(7-10)18-9-17-13-8-12(16(19)20)5-6-14(13)18/h3-9H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIBFASVCUAPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C=NC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153985-53-5 | |

| Record name | 1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 4-methyl-1,2-phenylenediamine with Carboxylic Acids

A well-documented method involves refluxing 4-methyl-1,2-phenylenediamine with the corresponding carboxylic acid in concentrated hydrochloric acid (4 M) for several hours (4–9 h). After cooling, the reaction mixture is neutralized with sodium hydroxide, precipitating the benzimidazole product, which is purified by recrystallization from ethanol-water mixtures. This method has been used successfully for various substituted benzimidazoles and can be adapted for the 2,5-dimethylphenyl substituent by using the appropriate carboxylic acid precursor.

One-Pot Heterocyclization Using Sodium Dithionite in DMSO

A more recent approach involves a one-pot synthesis where ethyl 4-(methylamino)-3-nitrobenzoate is reacted with substituted benzaldehydes (bearing halogen, hydroxyl, or methoxy groups) in the presence of sodium dithionite in dimethyl sulfoxide (DMSO) at elevated temperature (90 °C). The intermediate ester is then hydrolyzed under basic conditions (33% NaOH in ethanol) to yield the benzimidazole-5-carboxylic acid derivative. This method provides a straightforward route to benzimidazole carboxylic acids with diverse substitution patterns and has been characterized by IR, NMR, and mass spectrometry.

Cyclization via Activated Carboxylic Acid Intermediates

Another approach involves activating the carboxylic acid group of a benzimidazole precursor using 1,3,5-triazine derivatives and tertiary amines, followed by coupling with substituted o-phenylenediamines to form amides. Subsequent cyclization by heating yields the desired benzimidazole. This multi-step process allows for precise control of substitution and is used industrially for related benzimidazole derivatives.

Phillips Method for Benzimidazole Synthesis

The classical Phillips method involves heating o-phenylenediamines with carboxylic acids in 4 M hydrochloric acid under reflux for extended periods (up to 72 h), leading to benzimidazole formation. This method has been applied to synthesize benzimidazole derivatives substituted with 2,5-dimethylphenyl groups, yielding good product purity and yield.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Reaction Time | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Acidic Condensation (Phillips) | 4-methyl-1,2-phenylenediamine + carboxylic acid, 4 M HCl, reflux | 4–9 h (or up to 72 h) | Good yields, high purity | Simple, classical method | Long reaction times |

| One-Pot Heterocyclization | Ethyl 4-(methylamino)-3-nitrobenzoate + substituted benzaldehyde + Na2S2O4, DMSO, 90 °C | ~3 h + hydrolysis step | Moderate to high yields | One-pot, fewer steps | Requires careful control of conditions |

| Activation-Coupling-Cyclization | Benzimidazole carboxylic acid + 1,3,5-triazine + tertiary amine + o-phenylenediamine | Multi-step, variable | High purity, scalable | Industrially scalable, selective | More complex, multi-step |

Detailed Research Findings

- The one-pot synthesis method using sodium dithionite in DMSO allows efficient heterocyclization forming benzimidazole-5-carboxylic acids with various substituents, including 2,5-dimethylphenyl groups, confirmed by IR, ^1H and ^13C NMR, and mass spectrometry.

- The Phillips method remains a reliable classical approach, especially for laboratory-scale synthesis, providing good yields of benzimidazoles by refluxing diamines with carboxylic acids in acidic medium.

- Activation of carboxylic acids by triazine derivatives followed by coupling with diamines and cyclization is a modern, industrially relevant method that allows for precise substitution and high purity products, although it involves more steps and reagents.

- Reaction conditions such as temperature, solvent choice, and reaction time critically affect the yield and purity. For example, reflux temperatures around 90 °C and reaction times of 3 hours for one-pot methods or longer reflux for Phillips method are typical.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzodiazole moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is studied for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamides

- Structure : Naphthalene core with a 2,5-dimethylphenyl carboxamide.

- Activity : Exhibits potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts (IC50 ~10 µM). The 2,5-dimethylphenyl group enhances activity due to optimal substituent positioning and lipophilicity, despite being electron-donating. This contrasts with electron-withdrawing groups (e.g., fluorine) in other active analogs .

- Key Insight : Substituent position (ortho and para) is critical for PET inhibition, overriding electronic effects in some cases .

1-Aryltriazole Carboxylic Acids

- Example : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.

- Activity : Demonstrates antitumor activity against lung cancer NCI-H522 cells (growth inhibition GP = 68.09%). The 4-chlorophenyl and trifluoromethyl groups enhance potency through combined electronic and steric effects .

Core Structure and Functional Group Variations

Electronic and Lipophilic Properties

- Fluorine Substituents : In triazole derivatives (), electron-withdrawing groups like CF3 improve target binding but may reduce bioavailability due to higher polarity.

Biological Activity

1-(2,5-Dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 1153985-53-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14N2O2

- Molecular Weight : 266.29 g/mol

- Structure : The compound features a benzodiazole ring system substituted with a dimethylphenyl group and a carboxylic acid functional group.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer properties. Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cells and exhibit cytotoxicity at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis |

| U-937 (Monocytic Leukemia) | <10 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 12.00 | Inhibition of proliferation |

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : Flow cytometry studies have shown that the compound can induce apoptosis in cancer cells, particularly in MCF-7 and U-937 cell lines.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G0/G1 phase, which is crucial for halting the proliferation of cancer cells.

- Inhibition of Key Enzymes : The compound may inhibit certain enzymes involved in cancer cell metabolism, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

A number of studies have been conducted to assess the biological activity of this compound:

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various benzodiazole derivatives, this compound was found to have significant cytotoxic effects against MCF-7 breast cancer cells with an IC50 value comparable to that of established chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis . This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular redox states.

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of 3,4-diaminobenzoic acid with substituted benzaldehydes under acidic or oxidative conditions. For example, refluxing 3,4-diaminobenzoic acid with 2,5-dimethylbenzaldehyde in ethanol, catalyzed by sodium bisulfite, generates the benzodiazole core. Subsequent oxidation (if needed) and acidification yield the carboxylic acid derivative . Key parameters include:

- Solvent : Ethanol/water mixtures (1:1 v/v) for solubility and reactivity.

- Catalyst : Sodium bisulfite (1–2 equiv.) to promote cyclization.

- Reaction Time : 12–24 hours under reflux (80–90°C).

- Purification : Acid precipitation (HCl 1N) followed by methanol washing to remove unreacted starting materials .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% TFA in water (gradient elution) .

- FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and benzodiazole N-H/N=C stretches (1600–1500 cm⁻¹) .

- NMR : NMR (DMSO-d₆) should show characteristic peaks:

- Aromatic protons (δ 7.0–8.5 ppm, integration for 8H).

- Methyl groups on the 2,5-dimethylphenyl substituent (δ 2.3–2.6 ppm, two singlets).

- Carboxylic acid proton (δ ~12–13 ppm, broad) .

Advanced: How does steric hindrance from the 2,5-dimethylphenyl group influence regioselectivity in substitution reactions?

Methodological Answer:

The 2,5-dimethyl groups create steric constraints that direct electrophilic attacks to the less hindered 4-position of the benzodiazole ring. For example:

- Nitration : Reaction with HNO₃/H₂SO₄ at 0°C yields the 4-nitro derivative, confirmed by NMR (new δ 8.8 ppm peak) and LC-MS (m/z = 342.1 [M+H]⁺). Computational modeling (DFT, B3LYP/6-31G*) shows higher electron density at the 4-position due to reduced steric strain .

Advanced: What strategies mitigate low aqueous solubility for biological assays?

Methodological Answer:

- Salt Formation : React with sodium bicarbonate (1:1 molar ratio in water/THF) to generate the sodium salt, improving solubility >10 mg/mL .

- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro assays.

- Prodrug Derivatization : Esterify the carboxylic acid (e.g., methyl ester via Fischer-Speier reaction) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced: How can computational methods predict binding affinity to target proteins?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with protein structures (PDB ID: e.g., 3ERT for kinase targets). The carboxylate group often forms hydrogen bonds with Lys/Arg residues.

- MD Simulations : GROMACS (AMBER force field) to assess stability of ligand-protein complexes over 100 ns. Key metrics: RMSD (<2.0 Å) and binding free energy (MM-PBSA, ΔG < -8 kcal/mol) .

Basic: What are the key physicochemical properties to characterize?

Methodological Answer:

- Melting Point : Determined via DSC (expected range: 220–240°C).

- LogP : Measure via shake-flask method (octanol/water partition). Predicted LogP ~2.5 (indicating moderate lipophilicity) .

- pKa : Potentiometric titration (pKa ~3.5 for the carboxylic acid group) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity).

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products.

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7) .

Basic: What safety precautions are required during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.